Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
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Overview
Description
Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is an organic compound with a complex structure that includes a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate typically involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiophenol to form the benzothiazole ring. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or benzothiazole moiety.
Scientific Research Applications
Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring system can interact with enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-methylphenyl)-3-methoxyacrylate: Similar in structure but with a different functional group.
2-Methylphenylacetic acid: A precursor in the synthesis of the target compound.
2-Aminothiophenol: Another precursor used in the synthesis.
Uniqueness
Methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is unique due to its specific combination of a benzothiazole ring and ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
33695-02-2 |
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Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
methyl 2-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C16H17NO2S/c1-10-6-3-4-7-11(10)15-17-14-12(16(18)19-2)8-5-9-13(14)20-15/h3-4,6-7,12H,5,8-9H2,1-2H3 |
InChI Key |
PVNTUJQKZYGQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(S2)CCCC3C(=O)OC |
Origin of Product |
United States |
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